molecular formula C6H7ClN2 B121028 (2-Chloropyridin-4-yl)methanamine CAS No. 144900-57-2

(2-Chloropyridin-4-yl)methanamine

Cat. No. B121028
M. Wt: 142.58 g/mol
InChI Key: GGHCWJWUOSNCSK-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)methanamine” is a chemical compound with the empirical formula C6H7ClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “(2-Chloropyridin-4-yl)methanamine” is 142.59 g/mol . The SMILES string representation is NCc1ccnc(Cl)c1 . The InChI representation is 1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Chloropyridin-4-yl)methanamine” is 142.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 142.0297759 g/mol .

Scientific Research Applications

  • Photocytotoxicity and Cellular Imaging

    • Iron(III) complexes incorporating (2-Chloropyridin-4-yl)methanamine demonstrate significant photocytotoxicity under red light exposure. These complexes are capable of interacting with DNA and have been studied for their potential in cellular imaging and photodynamic therapy applications (Basu et al., 2014).
  • Selective Inhibition of Enzymes

    • The compound has been identified as a potent and selective inhibitor of the LOXL2 enzyme over other similar enzymes. This specificity makes it a valuable tool for researching the enzymatic pathways in which LOXL2 is involved, offering potential therapeutic implications (Hutchinson et al., 2017).
  • Photo-induced Oxidation Studies

    • Research involving (2-Chloropyridin-4-yl)methanamine focused on its role in photo-induced oxidation processes. These studies provide insights into the mechanisms of light-induced electron transfer and the generation of reactive oxygen species, which are critical in fields like phototherapy and photocatalysis (Draksharapu et al., 2012).
  • Metal Coordination Chemistry

    • The coordination of metal ions with (2-Chloropyridin-4-yl)methanamine has been extensively studied, revealing its potential in the synthesis of metal complexes with varied applications in catalysis, molecular recognition, and material science (Kwon et al., 2015).
  • Chemical Synthesis and Modification

    • The compound plays a role in the synthesis and modification of various chemical structures, particularly in the formation of Schiff bases, which have a range of applications in medicinal chemistry and materials science (Pandey & Srivastava, 2011).

Safety And Hazards

“(2-Chloropyridin-4-yl)methanamine” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

“(2-Chloropyridin-4-yl)methanamine” hydrochloride has been identified as a potential therapeutic agent for cervical cancer. It was found to significantly decrease the invasive ability of cervical cancer cells by reversing the process of LOXL2-induced epithelial-mesenchymal transition (EMT) . Therefore, it may be a promising diagnostic and therapeutic biomarker for cervical cancer, and its small molecule inhibitor may be an effective anti-tumor drug .

properties

IUPAC Name

(2-chloropyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCWJWUOSNCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383179
Record name (2-chloropyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)methanamine

CAS RN

144900-57-2
Record name (2-chloropyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JH Hutchinson, MW Rowbottom… - ACS medicinal …, 2017 - ACS Publications
Two series of novel LOXL2 enzyme inhibitors are described: benzylamines substituted with electron withdrawing groups at the para-position and 2-substituted pyridine-4-…
Number of citations: 57 pubs.acs.org
T Peng, S Lin, Y Meng, P Gao, P Wu, W Zhi, W Ding… - Cell Cycle, 2022 - Taylor & Francis
Lysyl oxidase-like 2 (LOXL2) is a member of the lysine oxidase (LOX) family. Although its overexpression is known to play pivotal roles in carcinogenesis, its involvement in cervical …
Number of citations: 5 www.tandfonline.com
I Hajdú, J Kardos, B Major, G Fabó, Z Lőrincz… - Bioorganic & medicinal …, 2018 - Elsevier
Lysyl oxidase (LOX) enzymes as potential drug targets maintain constant attention in the therapy of fibrosis, cancer and metastasis. In order to measure the inhibitory activity of small …
Number of citations: 44 www.sciencedirect.com
J Zhang, Z Hu, CA Horta, J Yang - Seminars in cancer biology, 2022 - Elsevier
Epithelial–mesenchymal transition (EMT) has been implicated in various aspects of tumor development, including tumor invasion and metastasis, cancer stemness, and therapy …
Number of citations: 19 www.sciencedirect.com
L Gong, Y Zhang, Y Yang, Q Yan, J Ren… - Hepatology …, 2022 - Wiley Online Library
The tumor microenvironment (TME) is considered to be one of the vital mediators of tumor progression. Extracellular matrix (ECM), infiltrating immune cells, and stromal cells collectively …
SD Vallet, S Ricard-Blum - Essays in biochemistry, 2019 - portlandpress.com
The lysyl oxidase family comprises five members in mammals, lysyl oxidase (LOX) and four lysyl oxidase like proteins (LOXL1-4). They are copper amine oxidases with a highly …
Number of citations: 185 portlandpress.com
B Wen, LY Xu, EM Li - Biochimica et Biophysica Acta (BBA)-Reviews on …, 2020 - Elsevier
Lysyl oxidase-like 2 (LOXL2) is a copper and lysine tyrosyl-quinone (LTQ)-dependent amine oxidase belonging to the lysyl oxidase (LOX) family, the canonical function of which is to …
Number of citations: 51 www.sciencedirect.com
JL Chitty, YFI Setargew, TR Cox - Biochemical Society …, 2019 - portlandpress.com
The extracellular matrix (ECM) is a fundamental component of tissue microenvironments and its dysregulation has been implicated in a number of diseases, in particular cancer. Tumour …
Number of citations: 31 portlandpress.com
YJ Lu, YT Deng, HH Ko, HH Peng, HC Lee… - Cancer …, 2023 - Wiley Online Library
Lysyl oxidase‐like 2 (LOXL2) is a matrix‐remodeling enzyme that has recently been identified as an important regulator of tumor progression and metastasis. This study discovered that …
Number of citations: 6 onlinelibrary.wiley.com
Y Wu, Y Wu, Y Yang, J Yu, J Wu, Z Liao, A Guo… - Aging …, 2022 - Wiley Online Library
Aging‐related sarcopenia is currently the most common sarcopenia. The main manifestations are skeletal muscle atrophy, replacement of muscle fibers with fat and fibrous tissue. …
Number of citations: 8 onlinelibrary.wiley.com

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